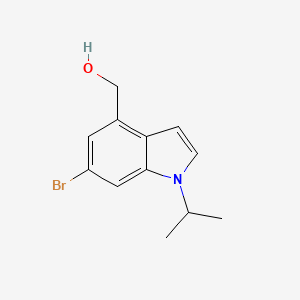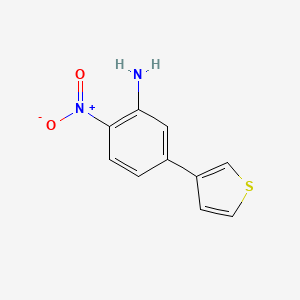
2-Nitro-5-thiophen-3-yl-phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-5-thiophen-3-yl-phenylamine is a heterocyclic compound that contains both a nitro group and a thiophene ring. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the nitro group in the compound enhances its reactivity, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5-thiophen-3-yl-phenylamine typically involves the nitration of 5-thiophen-3-yl-phenylamine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration. The reaction is usually performed under controlled conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes, which offer better control over reaction parameters and improved safety. The use of automated systems allows for precise control of temperature, concentration, and reaction time, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-5-thiophen-3-yl-phenylamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Hydrogen peroxide in acetic acid, m-chloroperbenzoic acid in dichloromethane.
Major Products Formed
Reduction: 2-Amino-5-thiophen-3-yl-phenylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Thiophene sulfoxides or sulfones.
Scientific Research Applications
2-Nitro-5-thiophen-3-yl-phenylamine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Material Science: The compound is used in the development of organic semiconductors and conductive polymers.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Chemistry: The compound is utilized in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Nitro-5-thiophen-3-yl-phenylamine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
2-Nitro-5-thiophen-3-yl-phenylamine can be compared with other thiophene derivatives such as:
2-Nitrothiophene: Lacks the phenylamine moiety, making it less versatile in certain applications.
5-Nitrothiophene-2-carboxylic acid: Contains a carboxylic acid group, which alters its reactivity and applications.
2-Amino-5-thiophen-3-yl-phenylamine: The reduced form of this compound, with different chemical properties and biological activities.
The uniqueness of this compound lies in its combination of a nitro group and a thiophene ring, which imparts distinct reactivity and a wide range of applications in various fields.
Properties
Molecular Formula |
C10H8N2O2S |
|---|---|
Molecular Weight |
220.25 g/mol |
IUPAC Name |
2-nitro-5-thiophen-3-ylaniline |
InChI |
InChI=1S/C10H8N2O2S/c11-9-5-7(8-3-4-15-6-8)1-2-10(9)12(13)14/h1-6H,11H2 |
InChI Key |
CKNLUGXMRHYFCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC=C2)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


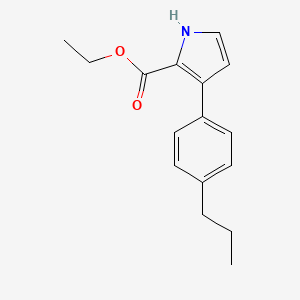
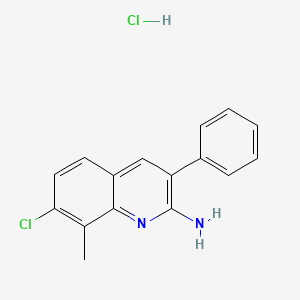
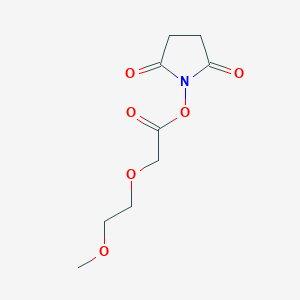
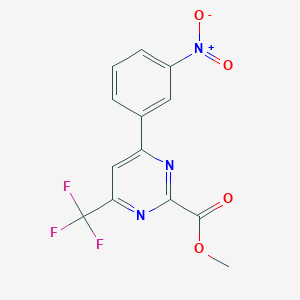
![4-[2-(Dimethylamino)ethoxy]-2-propoxyaniline](/img/structure/B13722461.png)
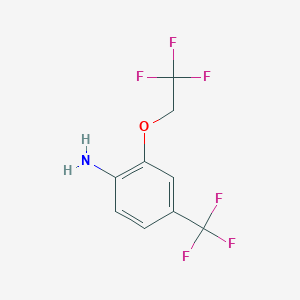
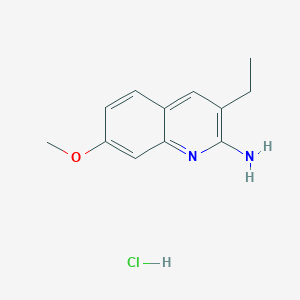
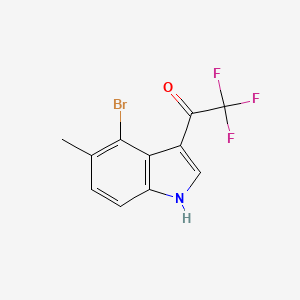
![2-(1,4-Dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B13722480.png)
![2-(hydroxyamino)-5-{(Z)-[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazol-4-one](/img/structure/B13722484.png)

![Cyclopropanesulfonic acid [3-(pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide](/img/structure/B13722496.png)
